An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, a key reagent in modern organic synthesis, particularly in the stereoselective formation of alkenes.
Introduction
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, also known as Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate, is a fluorinated phosphonate ester. Its electron-withdrawing trifluoroethyl groups significantly influence the reactivity of the adjacent phosphonate carbanion, making it a valuable reagent in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.[1] This modification allows for the highly Z-selective synthesis of α,β-unsaturated esters from aldehydes, a crucial transformation in the synthesis of complex molecules and pharmacologically active compounds.[2]
Physicochemical Properties
The key physical and chemical properties of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate are summarized in the table below.
| Property | Value |
| CAS Number | 88738-78-7[2] |
| Molecular Formula | C₇H₉F₆O₅P[1] |
| Molecular Weight | 318.11 g/mol [2] |
| Appearance | Colorless to light yellow or clear orange to dark orange-brown liquid[1][3] |
| Purity | >95.0% (GC)[1] |
| Density | 1.504 g/mL at 25 °C |
| Refractive Index | n20/D 1.370 |
| Solubility | Good solubility in THF, DME, and DCM |
Synthesis
The synthesis of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is typically achieved through a reaction analogous to the Michaelis-Arbuzov reaction. This involves the reaction of a tri-substituted phosphite with an alkyl halide.
Experimental Protocol: Synthesis of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
This protocol is based on the reaction of Bis(2,2,2-trifluoroethyl) Phosphite with methyl chloroacetate.
Materials:
-
Bis(2,2,2-trifluoroethyl) Phosphite
-
Methyl chloroacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS) (0.5M in toluene)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
To a stirred solution of dried 18-crown-6 (4.53 g, 17.14 mmol) and Bis(2,2,2-trifluoroethyl) Phosphite (0.70 mL, 1.29 mmol) in anhydrous THF (20 mL) at -78 °C, add KHMDS (9.0 mL, 4.50 mmol, 0.5M in toluene) dropwise via syringe.
-
After stirring for 15 minutes at -78 °C, add methyl chloroacetate (0.30 mL, 3.41 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (50 mL).
-
Separate the layers and extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the mixture and remove the solvents under reduced pressure.
-
Purify the crude product by flash column chromatography (33% EtOAc in hexanes) to yield the final product.
Expected Yield: Approximately 70.3%.[4]
Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of the target phosphonate.
Characterization Data
Detailed spectral data for Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is not extensively available in the public domain. However, the following information has been reported:
-
¹H NMR (90 MHz, CDCl₃): Data is available, though specific shifts and coupling constants for the phosphonate itself are not detailed in the readily accessible literature.[3] The available ¹H NMR data pertains to the products of its subsequent reactions.[5][6]
-
¹³C NMR (DMSO-d₆): The availability of a ¹³C NMR spectrum has been noted.[3]
-
Mass Spectrometry (GC-MS): A top peak at m/z 287 has been reported.[6]
-
Infrared Spectroscopy (IR): Spectra have been recorded for the liquid film.[3]
Application in Organic Synthesis: The Still-Gennari Olefination
A primary application of this phosphonate is in the Still-Gennari olefination, a modified Horner-Wadsworth-Emmons reaction that selectively produces Z-alkenes. The electron-withdrawing nature of the bis(2,2,2-trifluoroethyl) groups is crucial for achieving this high Z-selectivity.[1]
Experimental Protocol: Z-Stereoselective Olefination of p-Tolualdehyde
Materials:
-
p-Tolualdehyde
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-Butoxide
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
2M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-tolualdehyde (120 mg, 1.0 mmol), Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (636 mg, 2.0 mmol), and 18-crown-6 (793 mg, 3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (236 mg, 2.1 mmol) in dry THF (5 mL) dropwise.[6]
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.[6]
-
Quench the reaction with water (15 mL).[6]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[6]
-
Wash the combined organic layers with 2M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).[6]
-
Dry the organic layer over Na₂SO₄ and filter.[6]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (toluene:diethyl ether = 40:1) to yield the product.[6]
Expected Outcome: Formation of the corresponding methyl cinnamate derivative with high Z-selectivity (E:Z ratio of approximately 1:15.5) and a yield of around 78%.[6]
Diagram of the Still-Gennari Reaction Pathway:
References
- 1. Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphona… [cymitquimica.com]
- 2. labproinc.com [labproinc.com]
- 3. guidechem.com [guidechem.com]
- 4. BIS(2,2,2-TRIFLUOROETHYL) (METHOXYCARBONYLMETHYL)PHOSPHONATE | 88738-78-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Nsc 634137 | C7H9F6O5P | CID 184894 - PubChem [pubchem.ncbi.nlm.nih.gov]
